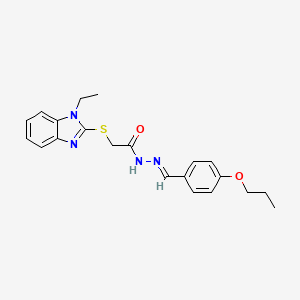
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(4-propoxybenzylidene)acetohydrazide
Description
2-((1-Éthyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidène)acétohydrazide est un composé organique complexe appartenant à la classe des dérivés du benzimidazole. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure unique de ce composé, qui comprend un cycle benzimidazole, une liaison thioéther et un fragment hydrazide, contribue à ses propriétés chimiques distinctives et à ses activités biologiques.
Propriétés
Formule moléculaire |
C21H24N4O2S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13-27-17-11-9-16(10-12-17)14-22-24-20(26)15-28-21-23-18-7-5-6-8-19(18)25(21)4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,26)/b22-14+ |
Clé InChI |
JZDFOBWICQTSBL-HYARGMPZSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((1-Éthyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidène)acétohydrazide implique généralement plusieurs étapes :
Formation du cycle benzimidazole : Le cycle benzimidazole peut être synthétisé par condensation de l’o-phénylène-diamine avec un acide carboxylique approprié ou ses dérivés en milieu acide.
Formation du thioéther : Le dérivé du benzimidazole est ensuite mis en réaction avec un halogénure d’alkyle (halogénure d’éthyle) en présence d’une base pour former la liaison thioéther.
Formation de l’hydrazide : Le dérivé thioéther est ensuite mis en réaction avec de l’hydrate d’hydrazine pour former le fragment acétohydrazide.
Formation de la base de Schiff : Enfin, l’acétohydrazide est condensée avec le 4-propoxybenzaldéhyde pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, serait essentielle pour maximiser le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisée pourraient être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
4. Applications de la recherche scientifique
Le 2-((1-Éthyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidène)acétohydrazide a été exploré pour diverses applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques ayant des propriétés catalytiques potentielles.
Biologie : Étudié pour ses activités antimicrobiennes et antifongiques, montrant un potentiel en tant qu’agent thérapeutique contre divers pathogènes.
Médecine : Investigué pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance de certaines lignées de cellules cancéreuses.
Applications De Recherche Scientifique
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidene)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antifungal activities, showing potential as a therapeutic agent against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
Le mécanisme d’action du 2-((1-Éthyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidène)acétohydrazide n’est pas entièrement compris, mais il est considéré comme impliquant plusieurs cibles moléculaires et voies :
Activité antimicrobienne : Le composé peut perturber les membranes cellulaires microbiennes ou interférer avec les enzymes essentielles, conduisant à la mort cellulaire.
Activité anticancéreuse : Il peut induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant des voies de signalisation spécifiques ou en inhibant des enzymes clés impliquées dans la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((1-Méthyl-1H-benzimidazol-2-YL)thio)-N’-(4-méthoxybenzylidène)acétohydrazide
- 2-((1-Propyl-1H-benzimidazol-2-YL)thio)-N’-(4-éthoxybenzylidène)acétohydrazide
Comparaison
- Différences structurelles : Les composés similaires diffèrent par le groupe alkyle lié au cycle benzimidazole et par le substituant sur le fragment benzylidène.
- Activité biologique : Ces différences structurelles peuvent entraîner des variations de l’activité biologique, chaque composé présentant potentiellement des propriétés antimicrobiennes, antifongiques ou anticancéreuses uniques.
- Unicité : Le 2-((1-Éthyl-1H-benzimidazol-2-YL)thio)-N’-(4-propoxybenzylidène)acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


